REACTION_CXSMILES
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C(NC(C)C)(C)C.[Li]CCCC.[F:13][C:14]1[CH:22]=[CH:21][CH:20]=[C:19]2[C:15]=1[CH:16]=[CH:17][N:18]2[C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24].[B:30](OC(C)C)([O:35]C(C)C)[O:31]C(C)C.Cl>C1COCC1>[C:26]([O:25][C:23]([N:18]1[C:19]2[C:15](=[C:14]([F:13])[CH:22]=[CH:21][CH:20]=2)[CH:16]=[C:17]1[B:30]([OH:35])[OH:31])=[O:24])([CH3:29])([CH3:28])[CH3:27]
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Name
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|
Quantity
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7.5 mL
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Type
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reactant
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Smiles
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C(C)(C)NC(C)C
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Name
|
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Quantity
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21 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
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35 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
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FC1=C2C=CN(C2=CC=C1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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13 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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3.29 g
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Type
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reactant
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Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 0° C. for 40 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Then the mixture was cooled to −78° C
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Type
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ADDITION
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Details
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After addition
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Type
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STIRRING
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Details
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the mixture was stirred at −78° C. for 2 hours
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Duration
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2 h
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Type
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STIRRING
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Details
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The mixture was stirred at −78° C. for another 40 minutes
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Duration
|
40 min
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Type
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EXTRACTION
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Details
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After extracted with EtOAc (25 mL×3)
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Type
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WASH
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Details
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the combined organic layers were washed with brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The obtained solid was recrystallized with EtOAc and petroleum ether
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Reaction Time |
40 min |
Name
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|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(=CC2=C(C=CC=C12)F)B(O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |